5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one
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Overview
Description
5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one is an organic compound with a unique structure that includes a hydroxyl group and an isopropyl ether group attached to a cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentadiene and isobutylene oxide.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the cyclopentenone ring and the attachment of the isopropyl ether group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature, pressure, and reaction time.
Catalysts: Catalysts may be used to increase the efficiency and yield of the reaction.
Continuous Processing: Continuous processing techniques can be employed to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a diol or other reduced derivatives.
Substitution: The isopropyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Substitution reactions may involve reagents such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation can yield ketones or carboxylic acids.
Reduction: Reduction can yield diols or other reduced compounds.
Substitution: Substitution can yield a variety of functionalized derivatives.
Scientific Research Applications
5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways: It may modulate biochemical pathways involved in inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds have a similar hydroxyl group and are known for their antimicrobial properties.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: This compound has a similar structure and is used as a photo-initiator in polymer synthesis.
Uniqueness
5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
5-hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O3/c1-9(2,3)12-7-5-4-6(10)8(7)11/h4-5,7-8,11H,1-3H3 |
InChI Key |
VEHNSQDRQWOJEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1C=CC(=O)C1O |
Origin of Product |
United States |
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